molecular formula C20H25N5O7S2 B601305 2-Cefetamet Pivoxil CAS No. 126617-54-7

2-Cefetamet Pivoxil

Cat. No. B601305
M. Wt: 511.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cefetamet Pivoxil is a cephalosporin antibiotic . It is an ester prodrug of cefetamet and is an orally active cephalosporin introduced for the treatment of community-acquired respiratory and urinary tract infections .


Synthesis Analysis

The synthesis of Cefetamet Pivoxil involves the reaction of solid sodium bicarbonate with iodomethyl pivalate in a cooled reaction mass. The reaction mixture is then poured into a mixture of ethyl acetate and water .


Molecular Structure Analysis

The molecular formula of Cefetamet Pivoxil is C14H15N5O5S2. It has a molar mass of 397.42 g/mol . The structure includes a double-bond stereo and two defined stereocentres .


Chemical Reactions Analysis

Cefetamet Pivoxil undergoes chemical reactions based on difference spectrophotometry, wherein the measurement is done at maximum 221 nm and minimum 275 nm .


Physical And Chemical Properties Analysis

Cefetamet Pivoxil has a molecular weight of 548.0 g/mol. It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • Bioavailability Studies

    • Application : Cefetamet Pivoxil’s absorption rate and bioavailability have been studied extensively . These studies help understand how the drug is absorbed and utilized in the body.
    • Methods : The absorption rate was studied in 34 adults after oral administration of Cefetamet Pivoxil with food alone or in combination with either an antacid or an H2 antagonist . A population-based approach was applied to estimate the effect of dose and gastric pH increase on absorption and disposition .
    • Results : A sequential zero- then first-order input process provided the most flexible description of the absorption rate of Cefetamet . Treatments expected to increase gastric pH slowed the first-order component of the absorption process .
  • Treatment of Respiratory Tract Infections

    • Application : Cefetamet Pivoxil has been used in the treatment of both upper and lower community-acquired respiratory tract infections .
    • Methods : The drug is administered orally for the treatment of these infections .
    • Results : Cefetamet Pivoxil has demonstrated equivalent efficacy to a number of more established agents, namely cefaclor, amoxicillin, and cefixime .
  • Treatment of Acute Bacterial Rhinosinusitis

    • Application : Cefetamet Pivoxil has been used in the treatment of acute bacterial rhinosinusitis .
    • Methods : The drug is administered orally for the treatment of this condition .
    • Results : Cefetamet Pivoxil twice a day was as efficacious and safe as cefdinir 3 times a day for the treatment of acute bacterial rhinosinusitis .
  • Chromatographic Estimation

    • Application : Chromatographic methods have been developed for the estimation of Cefetamet Pivoxil in bulk and tablet dosage forms .
    • Methods : The drug substance is analyzed using chromatographic techniques .
    • Results : The developed methods are suitable, simple, precise, robust, rugged, and accurate .

Safety And Hazards

Cefetamet Pivoxil is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes. In case of inhalation, skin contact, eye contact, or swallowing, immediate medical attention is required .

Future Directions

Cefetamet Pivoxil has shown its antibiotic activity against both Gram-positive and Gram-negative bacteria and has high stability in the presence of β-lactamase except Enterococci species. Current research is aimed at developing and optimizing niosomal formulation of Cefetamet Pivoxil in order to improve its bioavailability .

properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2R,6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h6-7,12-13,16H,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOGWMJYXXZSN-GEYYFRMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS[C@@H]2[C@@H](C(=O)N2[C@H]1C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cefetamet Pivoxil

Citations

For This Compound
25
Citations
RA Blouin, K Stoeckel - Clinical pharmacokinetics, 1993 - Springer
… crossover fashion at intervals ranging from 4 to 14 days: first, a short (3 to 5 minutes) intravenous infusion of 545mg of cefetamet monosodium salt and secondly 2 cefetamet pivoxil …
Number of citations: 30 link.springer.com
L Bernstein-Hahn, E Valdes, P Gehanno… - Current Medical …, 1989 - Taylor & Francis
Clinical studies have been carried out world-wide on cefetamet pivoxil, a new orally active cephalosporin. This paper reports on the first 1000 patients treated with the antibiotic; another …
Number of citations: 15 www.tandfonline.com
M Kissling, U Chadbourne - Respiration, 1993 - karger.com
The oral third-generation cephalosporin cefetamet pivoxil has a broad spec trum of antibacterial activity and favorable pharmacokinetic properties which makes it particularly suitable for …
Number of citations: 11 karger.com
LM Morsch, CF Bittencourt, MJ e Souza… - Journal of pharmaceutical …, 2002 - Elsevier
A high-performance liquid chromatography isocratic procedure was developed for the assay of cefetamet pivoxil hydrochloride in drug substance and powder for oral suspension. The …
Number of citations: 19 www.sciencedirect.com
A Quevedo, R Sossouhounto, M Kissling - ORL, 1993 - karger.com
In this multicentre, open, randomized, parallel-group study, 270 children with acute otitis media aged between 1 and 15 years were randomized to receive either cefetamet pivoxil 10 mg/…
Number of citations: 6 karger.com
S Furman, L Berkowicz, J Dippenaar, DA Hellenberg… - Drugs, 1994 - Springer
… frequently observed adverse event, and the only adverse event experienced by more than 1 patient, was reported in both treatment groups (I cefaclor recipient and 2 cefetamet pivoxil …
Number of citations: 9 link.springer.com
M Bhanusali, MS Palled, SS Suryawanshi - academia.edu
Cefetamet pivoxil is an oral third generation cephalosporin class of antibiotic which is mainly used in the treatment and management of both upper and lower community acquired …
Number of citations: 0 www.academia.edu
D Wang, F Wang, J Wang - Journal of Pharmaceutical and Biomedical …, 2015 - Elsevier
Ten impurities and isomers in cefetamet pivoxil hydrochloride drug substance made in China were separated and identified by HPLC-MS n (TOF and TRAP). Their fragmentation …
Number of citations: 12 www.sciencedirect.com
LM Morsch, CF Bittencourt, MJ Souza… - II Annual Meeting of the … - academia.edu
During the last few years, one of the major advances in the field of antimicrobial therapy has been in the area of oral derivatives of the aminocephalosporanic ring, the cephalosporins [1]…
Number of citations: 0 www.academia.edu
RC Moellering - Clinical Drug Investigation, 1995 - Springer
The isolation of the basic cephalosporin nucleus has enabled pharmaceutical manufacturers to produce a range of orally active agents with diverse antimicrobial, pharmacodynamic …
Number of citations: 1 link.springer.com

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